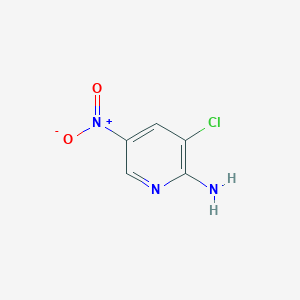

2-Amino-3-Chloro-5-Nitropyridine

概要

説明

化学反応の分析

BIIB-513は、主にNHE-1阻害剤としての機能に関連する反応を起こします。 生理的条件下では、酸化、還元、置換反応にはほとんど関与しません . この化合物は安定しており、実験室環境で使用される一般的な試薬とは容易に分解したり反応したりしません .

科学研究アプリケーション

BIIB-513は、心臓保護作用について広範に研究されてきました。 動物モデルにおいて、虚血誘発不整脈や心筋梗塞の減少に有効性を示しています . この化合物は、血小板凝集を阻害し、血栓形成を減少させる可能性についても調査されています . さらに、BIIB-513は、心臓細胞損傷や細胞内pH調節など、さまざまな生理学的および病理学的プロセスにおけるNHE-1の役割を研究するのに役立ちます .

科学的研究の応用

BIIB-513 has been extensively studied for its cardioprotective properties. It has shown efficacy in reducing ischemia-induced arrhythmias and myocardial infarction in animal models . The compound has also been investigated for its potential to inhibit platelet aggregation and reduce thrombus formation . Additionally, BIIB-513 has applications in studying the role of NHE-1 in various physiological and pathological processes, including cardiac cell injury and intracellular pH regulation .

作用機序

類似化合物との比較

準備方法

BIIB-513の合成には、ベンゾイルグアニジン誘導体の調製が含まれます。 具体的な合成経路と反応条件は機密情報であり、詳細な情報は一般文献では容易に入手できません . ベンゾアミドおよびピペラジン誘導体と、さまざまなスルホン化およびグアニジン化工程を使用する調製が含まれることは知られています .

生物活性

2-Amino-3-chloro-5-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article synthesizes available research findings, detailing its biochemical interactions, cellular effects, mechanisms of action, and implications for therapeutic use.

This compound is characterized by the presence of an amino group, a chlorine atom, and a nitro group attached to a pyridine ring. Its molecular formula is with a molecular weight of 175.56 g/mol. The structural formula can be represented as follows:

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are critical in drug metabolism. This compound can inhibit or modify enzyme activity by binding to the active site, impacting the metabolism of other substances.

Table 1: Enzyme Interactions of this compound

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Competitive inhibition | Reduced substrate metabolism |

| Kinases | Modulation | Altered signaling pathways |

| Phosphatases | Inhibition | Disrupted cellular signaling |

Cellular Effects

The compound has been shown to influence various cellular processes, including:

- Cell Signaling : Modulates the activity of signaling molecules, leading to altered responses in specific cell types.

- Gene Expression : Can affect transcription factors and regulatory proteins, influencing gene transcription rates.

- Metabolic Processes : Impacts cellular metabolism through interactions with metabolic pathways .

The molecular mechanism of action involves several key interactions:

- Binding : The compound binds to specific biomolecules through hydrogen bonding and van der Waals forces.

- Inhibition : It may inhibit enzyme activity by obstructing substrate access at the active site.

- Transcriptional Regulation : It can influence gene expression by interacting with DNA or transcription factors.

Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly with concentration:

- Low Doses : May exhibit beneficial effects such as enzyme modulation without toxicity.

- High Doses : Can lead to adverse effects including cellular damage and potential organ toxicity.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that may possess distinct biological activities. Understanding these pathways is essential for elucidating its overall biochemical effects .

Medicinal Chemistry

This compound has potential applications in developing new pharmaceuticals due to its ability to inhibit key enzymes involved in disease processes. It serves as a building block for synthesizing more complex organic molecules and has been explored for its anti-cancer properties .

Agrochemicals

In agriculture, this compound may be utilized to develop new agrochemicals aimed at enhancing crop protection against pests and diseases. Its biological activity could contribute to more effective formulations for pest management.

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of 2-amino-pyridines in various biological assays:

- Antitumor Activity : Studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

- Cholinesterase Inhibition : Some derivatives demonstrate potent inhibition of acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases like Alzheimer's disease .

特性

IUPAC Name |

3-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPFLVIBWRFJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597171 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-35-1 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。